molecular formula C10H16O2 B14880292 Ethyl 2-(spiro[2.3]hexan-4-yl)acetate

Ethyl 2-(spiro[2.3]hexan-4-yl)acetate

Cat. No.: B14880292
M. Wt: 168.23 g/mol
InChI Key: CNIYZGBNTNMCHD-UHFFFAOYSA-N
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Description

Ethyl 2-(spiro[2.3]hexan-4-yl)acetate is a chemical compound characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(spiro[2.3]hexan-4-yl)acetate typically involves the reaction of cyclopropane derivatives with ethyl acetate under specific conditions. One common method includes the use of a cyclopropane precursor, such as 1-acetyl-1-carboxycyclopropane, which undergoes a reaction with ethyl acetate in the presence of a base like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or green solvents may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(spiro[2.3]hexan-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-(spiro[2.3]hexan-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(spiro[2.3]hexan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(spiro[2.3]hexan-4-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 2-spiro[2.3]hexan-6-ylacetate

InChI

InChI=1S/C10H16O2/c1-2-12-9(11)7-8-3-4-10(8)5-6-10/h8H,2-7H2,1H3

InChI Key

CNIYZGBNTNMCHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC12CC2

Origin of Product

United States

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